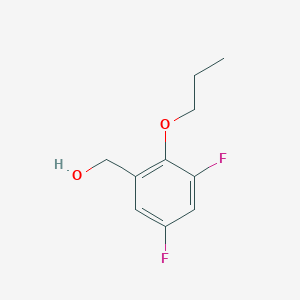

(3,5-Difluoro-2-propoxyphenyl)methanol

Description

(3,5-Difluoro-2-propoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol core substituted with a propoxy group at the 2-position and fluorine atoms at the 3- and 5-positions. Its molecular formula is C₁₀H₁₂F₂O₂, with a molecular weight of 202.20 g/mol. The compound’s structure combines lipophilicity from the propoxy chain with the electronegative influence of fluorine atoms, making it a candidate for applications in medicinal chemistry or materials science where tailored solubility and reactivity are critical.

Properties

IUPAC Name |

(3,5-difluoro-2-propoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-2-3-14-10-7(6-13)4-8(11)5-9(10)12/h4-5,13H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFFUGHDFYTXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Williamson Ether Synthesis Followed by Reduction

Procedure :

-

Etherification : React 3,5-difluorophenol with 1-bromopropane in the presence of a base (e.g., K₂CO₃) to form 3,5-difluoro-2-propoxyphenyl bromide.

-

Formylation : Introduce a formyl group via Friedel-Crafts acylation or Vilsmeier-Haack reaction to yield 3,5-difluoro-2-propoxybenzaldehyde.

-

Reduction : Reduce the aldehyde to the primary alcohol using NaBH₄ or LiAlH₄.

Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Etherification | K₂CO₃, DMF, 80°C, 12h | 78–85 | |

| Formylation | POCl₃, DMF, 0°C → RT, 6h | 65–70 | |

| Reduction | NaBH₄, MeOH, 0°C → RT, 4h | 90–94 |

Advantages : High regioselectivity for propoxy group placement.

Limitations : Formylation step requires strict temperature control.

Direct Alkylation of Fluorinated Benzaldehyde Derivatives

Procedure :

-

Starting Material : Begin with 3,5-difluoro-2-hydroxybenzaldehyde.

-

Propoxy Introduction : Use Mitsunobu conditions (DIAD, PPh₃, propanol) or alkylation with 1-bromopropane/Cs₂CO₃.

-

In Situ Reduction : Reduce the aldehyde to methanol without isolating intermediates.

Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Mitsunobu Reaction | DIAD, PPh₃, propanol, THF, 24h | 82 | |

| Alkylation | Cs₂CO₃, DMF, 100°C, 8h | 75 | |

| Reduction | NaBH₄, THF/MeOH (1:1), 2h | 88 |

Advantages : Mitsunobu reaction avoids strong bases, enhancing functional group tolerance.

Limitations : DIAD and PPh₃ increase cost and purification complexity.

Borane-Mediated Reduction of Esters

Procedure :

-

Ester Synthesis : Protect 3,5-difluoro-2-propoxybenzoic acid as methyl ester (H₂SO₄/MeOH).

-

Reduction : Use BH₃·THF or BH₃·SMe₂ to reduce the ester to methanol.

Data :

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux, 6h | 92 | |

| Reduction | BH₃·THF, 0°C → RT, 8h | 85 |

Advantages : Borane provides chemoselective reduction without affecting ether linkages.

Limitations : Requires anhydrous conditions and careful handling of borane.

Comparative Analysis of Methods

| Method | Overall Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Williamson Ether + Reduction | 68–72 | ≥95 | Multi-step purification |

| Mitsunobu Alkylation + Reduction | 70–75 | ≥97 | High reagent cost |

| Borane Reduction of Ester | 78–80 | ≥90 | Moisture sensitivity |

Insights :

-

The Mitsunobu route offers superior purity but is less scalable due to cost.

-

Borane reduction is efficient but demands rigorous anhydrous conditions.

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-2-propoxyphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: 3,5-Difluoro-2-propoxybenzaldehyde or 3,5-Difluoro-2-propoxybenzoic acid.

Reduction: 3,5-Difluoro-2-propoxyphenylmethane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3,5-Difluoro-2-propoxyphenyl)methanol serves as an intermediate for producing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and reactions.

Biology

Research indicates that compounds with similar structures often exhibit significant biological interactions. Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties:

- Antimicrobial Activity : Exhibits activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : In vitro studies have shown that it can inhibit the growth of cancer cell lines like HeLa and A549.

Medicine

The compound is under investigation for its potential therapeutic applications. Its fluorinated structure may enhance pharmacological properties such as metabolic stability and binding affinity to biological targets.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with enhanced properties due to its unique chemical characteristics.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations.

Case Study 2: Antiproliferative Effects

In vitro assays conducted on human cancer cell lines revealed that this compound reduced cell viability significantly. The IC50 values were reported at approximately 200 µg/mL for HeLa cells, suggesting moderate potency as an anticancer agent.

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3-Fluoro-4-methoxyphenyl)methanol | Methoxy group instead of propoxy | Potentially different solubility |

| (3,5-Difluoro-2-(hexyloxy)phenyl)methanol | Hexyloxy group | Enhanced antimicrobial activity |

| (3-Fluoro-4-propoxyphenyl)methanol | Propoxy group | Anticancer properties |

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-propoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Substituent Variations

(3,5-Difluoro-2-methoxyphenyl)methanol

- Molecular Formula : C₈H₈F₂O₂

- Molecular Weight : 174.15 g/mol

- Key Differences :

- The methoxy group (OCH₃) at the 2-position reduces lipophilicity compared to the propoxy (OCH₂CH₂CH₃) group in the target compound.

- Shorter alkoxy chain may enhance aqueous solubility but reduce membrane permeability in biological systems.

(3,5-Difluoro-2-propoxyphenyl)methanol

- Molecular Formula : C₁₀H₁₂F₂O₂

- Molecular Weight : 202.20 g/mol

- Key Properties :

- The propoxy group increases lipophilicity (predicted logP ~2.5–3.0), favoring solubility in organic solvents.

- Enhanced steric bulk compared to methoxy analogs may influence binding interactions in catalytic or receptor-based applications.

Nitro-Substituted Analogs

(3,5-Difluoro-4-nitrophenyl)methanol

- Molecular Formula: C₇H₅F₂NO₃

- Molecular Weight : 189.12 g/mol

- Nitro substitution may enhance reactivity in electrophilic aromatic substitution or redox reactions.

(3-Fluoro-2-nitrophenyl)methanol

- Molecular Formula: C₇H₅FNO₃

- Molecular Weight : 172.12 g/mol

- Key Properties :

- Reduced fluorine substitution (one vs. two F atoms) decreases electronegativity, altering electronic distribution across the aromatic ring.

Biphenyl Derivatives

5-(3,5-Difluorophenyl)-2-methoxyphenol

- Molecular Formula : C₁₃H₁₀F₂O₂

- Molecular Weight : 248.21 g/mol

- Key Differences: Biphenyl core introduces conjugation and planar rigidity, which could enhance UV absorbance or binding to aromatic protein pockets. Methoxy and phenolic hydroxyl groups create dual hydrogen-bonding sites, unlike the single alcohol group in the target compound.

Structural and Functional Implications

Fluorine Substitution

- Fluorine atoms at the 3- and 5-positions stabilize the aromatic ring via electron-withdrawing effects, reducing electron density at the 2- and 4-positions. This may direct electrophilic attacks to specific sites .

- Fluorine’s small atomic radius minimizes steric hindrance, preserving molecular flexibility compared to bulkier substituents like nitro groups.

Alkoxy Chain Length

Nitro Group Effects

- Nitro-substituted analogs exhibit higher polarity and reactivity, making them suitable for applications requiring redox activity or covalent bonding. However, nitro groups may also confer mutagenic risks in biological systems .

Biological Activity

(3,5-Difluoro-2-propoxyphenyl)methanol is a synthetic organic compound with the molecular formula . This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure, characterized by the presence of fluorine atoms and a propoxy group, suggests enhanced interactions with biological targets, which may lead to various therapeutic applications.

The synthesis of this compound typically involves the reduction of 3,5-difluoro-2-propoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. This reaction is generally conducted at room temperature under inert conditions to prevent oxidation. The compound can undergo several chemical reactions, including oxidation to form aldehydes or carboxylic acids and nucleophilic aromatic substitutions due to the presence of fluorine.

Biological Activity

Research into the biological activity of this compound indicates its potential as an antimicrobial and anti-inflammatory agent. The mechanism of action is believed to involve interactions with various molecular targets, including enzymes and receptors, which can be influenced by the fluorine substituents enhancing binding affinity .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with fluorinated phenyl rings have shown activity against various bacterial strains. While specific data on this compound is limited, its structural analogs demonstrate promising results in inhibiting bacterial growth .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been suggested through its ability to modulate inflammatory pathways. Compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Case Studies

- Microtubule Stabilization : Research on related compounds indicates that they may stabilize microtubules, which are crucial for cell division. This stabilization can lead to potential applications in cancer treatment by inhibiting tumor growth through disruption of mitotic processes .

- NLRP3 Inflammasome Inhibition : Recent studies have focused on the NLRP3 inflammasome as a therapeutic target for inflammatory diseases. Compounds structurally related to this compound have shown promise in inhibiting this inflammasome, suggesting potential for treating conditions like Alzheimer's disease and other tauopathies .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3,5-Difluoro-2-methoxyphenyl)methanol | Methoxy group instead of propoxy | Different solubility and reactivity |

| (3,5-Difluoro-2-ethoxyphenyl)methanol | Ethoxy group instead of propoxy | Variation in steric hindrance affecting reactivity |

| (3-Fluoro-4-propoxyphenyl)methanol | Single fluorine atom | Potentially different pharmacological properties |

These comparisons highlight how variations in substituents can influence the biological activity and therapeutic potential of similar compounds.

Q & A

Q. What are the established synthetic routes for (3,5-Difluoro-2-propoxyphenyl)methanol?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution on a fluorinated benzene ring, followed by functional group transformations. For example:

- Step 1 : Introduce the propoxy group at the 2-position of 3,5-difluorophenol using alkylation agents (e.g., propyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Reduce the resulting ester or aldehyde intermediate to the methanol derivative using NaBH₄ or LiAlH₄. This mirrors the reduction of 3,5-difluoro-2-hydroxybenzoic acid to its benzyl alcohol analog .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., methanol/water mixtures) to improve yield .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and F NMR to confirm substitution patterns and fluorine environments. For example, F NMR chemical shifts for ortho-fluorine atoms typically range between -110 to -120 ppm .

- HPLC/MS : Employ reverse-phase chromatography (C18 column) with a methanol/water mobile phase (e.g., 70:30 v/v) for purity assessment. Adjust pH to 6.0 using phosphate buffers to enhance peak resolution .

- Elemental Analysis : Validate molecular formula consistency with combustion analysis or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

- Methodological Answer :

- Temperature Control : Conduct alkylation at 60–80°C to balance reaction rate and selectivity. Higher temperatures may promote Fries rearrangement or dehalogenation .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems .

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of the alcohol intermediate, as seen in stabilization protocols for similar benzyl alcohols .

Q. What strategies resolve discrepancies between experimental and computational NMR chemical shift data?

- Methodological Answer :

- Cross-Validation : Compare experimental H/F NMR data with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Solvent Modeling : Explicitly include solvent molecules (e.g., DMSO or CDCl₃) in computational models to account for hydrogen bonding or polarity effects .

- Dynamic NMR : For flexible substituents (e.g., propoxy groups), perform variable-temperature NMR to detect rotational barriers and correlate with computed energy landscapes .

Q. How can researchers address instability during storage of this compound in solution?

- Methodological Answer :

- Stabilizers : Add 1–2% (v/v) triethylamine to neutralize acidic degradation pathways, as recommended for related chlorinated benzyl alcohols .

- Light Protection : Store solutions in amber vials under nitrogen to prevent photolytic decomposition, critical for fluorine-containing aromatics .

- Buffer Selection : Use phosphate-buffered methanol/water (pH 6.0–7.0) to mitigate hydrolysis of the propoxy group .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting HPLC purity results for this compound?

- Methodological Answer :

- Column Variability : Test different columns (e.g., C8 vs. C18) to rule out stationary-phase interactions. For example, C18 columns may better resolve polar degradation products .

- Mobile Phase Optimization : Adjust methanol content (40–80%) and pH (4.0–7.0) to improve separation. A pH 6.0 phosphate buffer with 11% acetonitrile has been effective for structurally similar compounds .

- Spiking Experiments : Add a pure reference standard to confirm co-elution peaks, as done in pharmacopeial assays .

Q. What experimental design principles apply to studying the compound’s reactivity in catalytic systems?

- Methodological Answer :

- Factorial Design : Vary catalyst loading (0.1–5 mol%), temperature (25–100°C), and solvent polarity (e.g., toluene vs. DMF) to identify rate-limiting steps .

- Kinetic Profiling : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and detect intermediates, as demonstrated in pyrenylmethanol syntheses .

- Contradiction Analysis : If reaction yields plateau unexpectedly, investigate competing pathways (e.g., proto-defluorination) via F NMR or GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.